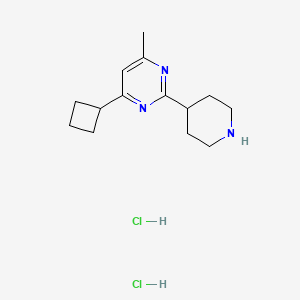
4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures with potential biological activities. For instance, a novel class of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives was synthesized with high affinity for histamine-3 receptors (H3R), indicating the importance of the cyclobutyl and piperidine components in medicinal chemistry . Similarly, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized through cycloaddition and subsequent reductive opening of lactone-bridged adducts, showcasing the versatility of piperidine-based compounds .
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of the spatial arrangement and conformation of the substituents. For example, the crystal structure of a 1-(4-Methylbenzyl)piperidin-4-one derivative showed a nonplanar conformation with the piperidine ring adopting a chair conformation, which is crucial for the biological activity of such compounds . The arrangement of functional groups and the overall 3D structure significantly influence the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds containing cyclobutyl and piperidine units can be complex and is influenced by the presence of other functional groups. The synthesis of the aforementioned compounds involves reactions such as cycloadditions, ether formations, and oxime formations, which are common in the construction of bioactive molecules . These reactions are carefully designed to introduce specific pharmacophoric groups that can interact with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure and are critical for their pharmacokinetic and pharmacodynamic profiles. For instance, the spirobenzopyran piperidine ether analogs demonstrated not only high H3R affinity but also in vitro liver microsomal stability and selectivity against CYP isoforms, which are important properties for drug candidates . The crystallographic analysis provides insights into the density, molecular volume, and potential non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect solubility, stability, and bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis Methods : Researchers have developed efficient synthetic routes for derivatives of piperidine and pyrimidine, which include compounds similar to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine. These methods often involve one-pot reactions and can lead to compounds with potential for further chemical modifications and applications (Bararjanian et al., 2010).
Biological and Pharmacological Research
- Antimycobacterial Activity : Certain piperidine-containing pyrimidine derivatives have been synthesized and evaluated for their antimycobacterial activity. This includes research on compounds with structures akin to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine and their effectiveness against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
- Anti-Influenza Virus Activity : Pyrimidine derivatives, which include structural elements similar to the compound , have shown potential in inhibiting influenza virus activity. This indicates a possible avenue for developing new antiviral drugs (Hisaki et al., 1999).
- Anti-Angiogenic and DNA Cleavage Activities : Some piperidine-4-carboxamide derivatives, related in structure to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine, have shown significant anti-angiogenic and DNA cleavage activities. This suggests potential use in cancer research and treatment (Kambappa et al., 2017).
- Antibacterial and Antifungal Agents : Derivatives of piperidine and pyrimidine, similar to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. This opens up possibilities for new antimicrobial drugs (Thanusu et al., 2010).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride are not mentioned in the sources I found, pyrimidine derivatives have been studied for their potential uses in various fields, including medicine and materials science. For instance, some pyrimidine derivatives have shown antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, it’s possible that future research could explore these or other potential applications for 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride.
Eigenschaften
IUPAC Name |
4-cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3.2ClH/c1-10-9-13(11-3-2-4-11)17-14(16-10)12-5-7-15-8-6-12;;/h9,11-12,15H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFEQLZSIYBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C3CCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)



![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
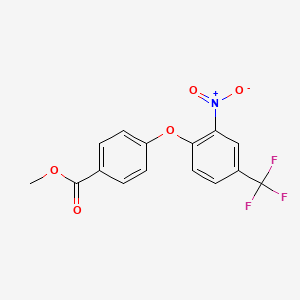

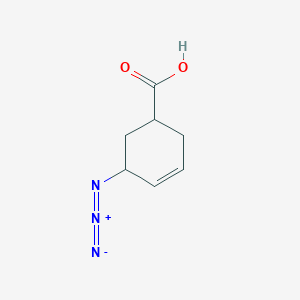
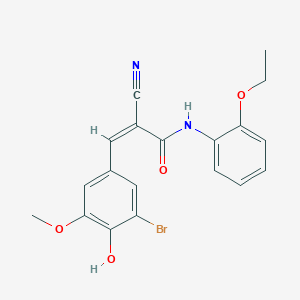
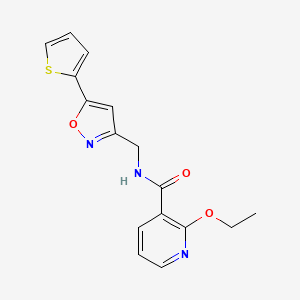
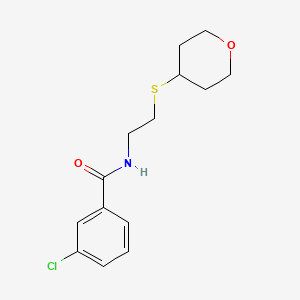
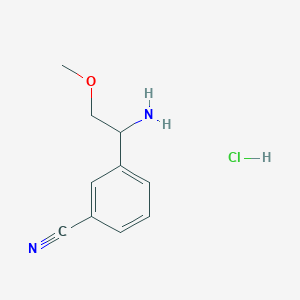

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)